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Compound of Interest

Compound Name: O,N-Dimethylviridicatin

Cat. No.: B15065384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectroscopic

characterization of O,N-Dimethylviridicatin, a derivative of the quinoline alkaloid viridicatin.

Due to the limited availability of direct experimental data for O,N-Dimethylviridicatin, this

document utilizes a combination of experimental data for the parent compound, viridicatin, and

predicted spectroscopic data to serve as a valuable reference for researchers. The

methodologies and spectral interpretations detailed herein are fundamental to the structural

elucidation and analysis of this class of compounds.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic

techniques for viridicatin (3-hydroxy-4-phenyl-2(1H)-quinolone), the parent compound of O,N-
Dimethylviridicatin. This data provides a foundational understanding of the core molecular

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Viridicatin
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.8 (broad s) Singlet 1H N-H

9.8 (broad s) Singlet 1H O-H

8.15 Doublet 1H H-5

7.70 Triplet 1H H-7

7.55 - 7.45 Multiplet 5H Phenyl-H

7.35 Doublet 1H H-8

7.25 Triplet 1H H-6

Disclaimer: Data is predicted and should be confirmed with experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Viridicatin
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Chemical Shift (δ) ppm Assignment

164.5 C-2

145.0 C-4

140.0 C-8a

135.0 Phenyl C-1'

131.0 C-7

129.5 Phenyl C-2', C-6'

128.5 Phenyl C-3', C-5'

128.0 Phenyl C-4'

123.0 C-6

120.0 C-4a

118.0 C-5

116.0 C-8

115.5 C-3

Disclaimer: Data is predicted and should be confirmed with experimental results.

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Viridicatin

m/z Relative Intensity (%) Assignment

237.07898 100 [M+H]⁺

209.08 45 [M+H-CO]⁺

180.08 30 [M+H-CO-CHO]⁺

[1][2]
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Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands for a 4-hydroxy-2-quinolone derivative

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Strong O-H, N-H stretching

3100 - 3000 Medium Aromatic C-H stretching

1660 - 1640 Strong C=O stretching (amide)

1600 - 1450 Medium to Strong C=C stretching (aromatic)

1400 - 1200 Medium C-N stretching, O-H bending

900 - 675 Strong
Aromatic C-H out-of-plane

bending

Note: This data is representative of the 4-hydroxy-2-quinolone scaffold and may vary slightly for

viridicatin.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima for Quinolone Derivatives in Methanol

λmax (nm) Molar Absorptivity (ε) Assignment

~225 High π → π* transition

~270 Medium π → π* transition

~315 Medium π → π* transition

[3]Note: The exact λmax and ε values can be influenced by substitution and solvent.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of quinolone alkaloids and should be optimized for

the specific instrumentation and sample characteristics.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to

avoid signal overlap with the analyte.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

A wider spectral width is used compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate

mass measurements.[4]
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Data Acquisition:

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion of interest and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.[4]

Data Analysis: Determine the elemental composition from the accurate mass of the

molecular ion. Analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule by comparing the spectrum to correlation charts and spectral

databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0 at the λmax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:
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Record a baseline spectrum of the solvent in a matched cuvette.

Record the absorption spectrum of the sample solution over a wavelength range of

approximately 200 to 800 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the

molar absorptivity (ε) if the concentration is known. The spectral pattern provides information

about the electronic transitions within the chromophore.[3]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

natural product like viridicatin.
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Caption: Workflow for Natural Product Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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